molecular formula C15H10ClFN2O5 B5776571 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime

2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime

Cat. No. B5776571
M. Wt: 352.70 g/mol
InChI Key: JEZAYAJHHFAVTE-QGMBQPNBSA-N
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Description

2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime, also known as CFAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime is not fully understood. However, it has been proposed that 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime may act as an inhibitor of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. It has also been suggested that 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime may modulate the activity of certain receptors in the brain, leading to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain enzymes and receptors. In vivo studies have shown that 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime can improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields, such as energy storage and conversion. Additionally, the development of new synthetic methods for 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime and its derivatives may lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the compound. 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been widely studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it has been proposed to act as an inhibitor of enzymes and modulate the activity of certain receptors. 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime, including further investigation of its mechanism of action and identification of its molecular targets, as well as exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-(4-nitrophenoxy)acetic acid hydrazide in the presence of acetic acid and triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to form 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been used as a versatile building block for the synthesis of various compounds. In material science, 2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime has been explored for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

[(E)-(2-chloro-6-fluorophenyl)methylideneamino] 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O5/c16-13-2-1-3-14(17)12(13)8-18-24-15(20)9-23-11-6-4-10(5-7-11)19(21)22/h1-8H,9H2/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZAYAJHHFAVTE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}oxy)-2-(4-nitrophenoxy)ethanone

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